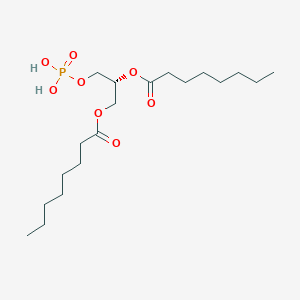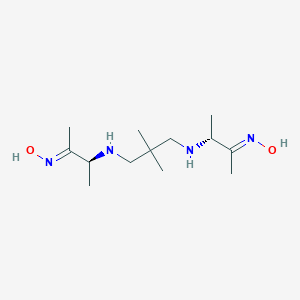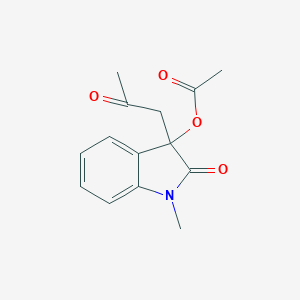
1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry.
Mechanism Of Action
The mechanism of action of 1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, pain, and cancer progression.
Biochemical And Physiological Effects
1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate in lab experiments is its broad range of potential applications. This compound has been found to have anti-inflammatory, analgesic, anti-cancer, and neuroprotective properties, making it a versatile tool for scientific research. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate. One area of interest is the development of novel derivatives of this compound that exhibit enhanced potency and selectivity for specific targets. Another area of research is the investigation of the mechanism of action of this compound and its potential interactions with other signaling pathways. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate involves the condensation of 1-methyl-1H-indole-2,3-dione with 2-oxopropyl acetate in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the product is obtained in good yield after purification.
Scientific Research Applications
1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
107864-78-8 |
|---|---|
Product Name |
1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate |
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
[1-methyl-2-oxo-3-(2-oxopropyl)indol-3-yl] acetate |
InChI |
InChI=1S/C14H15NO4/c1-9(16)8-14(19-10(2)17)11-6-4-5-7-12(11)15(3)13(14)18/h4-7H,8H2,1-3H3 |
InChI Key |
UUOCWINRTUMHAS-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)C)OC(=O)C |
solubility |
39.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



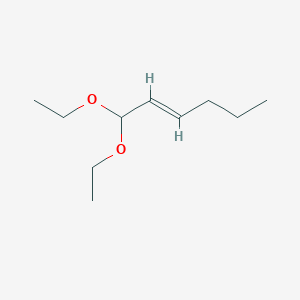
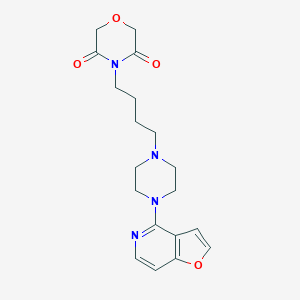
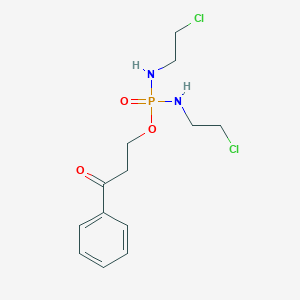
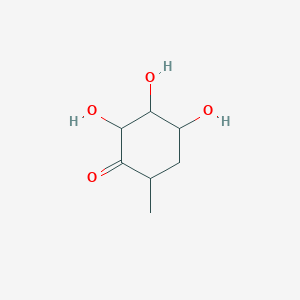
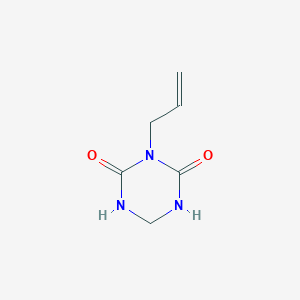
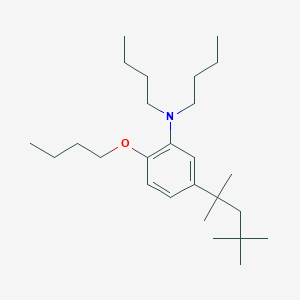
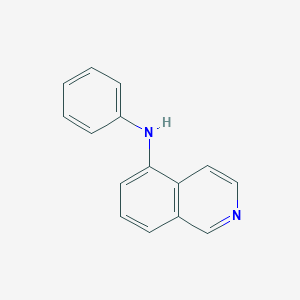
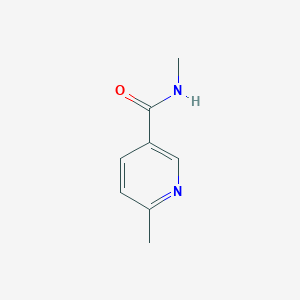
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)
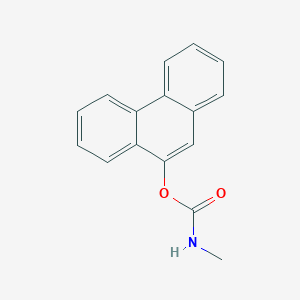
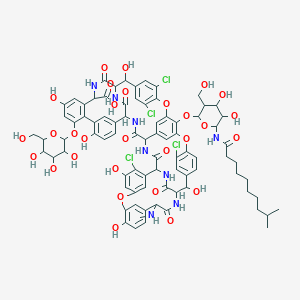
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)
